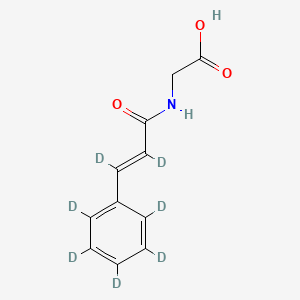

N-Cinnamylglycine-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

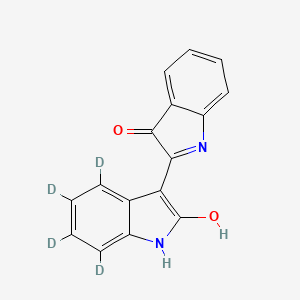

Cinnamoylglycine-d7: is a deuterium-labeled derivative of cinnamoylglycine, which is a metabolite of cinnamic acid. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise tracking in metabolic studies. Cinnamoylglycine itself is known for its presence in human urine and its potential role as a biomarker for various metabolic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cinnamoylglycine-d7 typically involves the incorporation of deuterium into the cinnamoylglycine molecule. One common method is the reaction of deuterated cinnamic acid with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of Cinnamoylglycine-d7 may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets research-grade standards .

Análisis De Reacciones Químicas

Types of Reactions: Cinnamoylglycine-d7 can undergo various chemical reactions, including:

Oxidation: This reaction can convert the cinnamoyl group into a carboxyl group.

Reduction: The double bond in the cinnamoyl group can be reduced to form a saturated derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Formation of cinnamic acid derivatives.

Reduction: Formation of saturated cinnamoylglycine derivatives.

Substitution: Formation of nitro or halogenated cinnamoylglycine derivatives

Aplicaciones Científicas De Investigación

Cinnamoylglycine-d7 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of cinnamic acid derivatives.

Biology: Helps in studying the metabolic processes and identifying biomarkers for diseases such as chronic kidney disease and gestational diabetes mellitus

Medicine: Potential use in developing diagnostic tools for metabolic disorders.

Industry: Utilized in the development of advanced analytical techniques, such as mass spectrometry, for the detection and quantification of metabolites

Mecanismo De Acción

The mechanism by which Cinnamoylglycine-d7 exerts its effects is primarily through its role as a metabolic tracer. The deuterium labeling allows for precise tracking of the compound in biological systems, enabling researchers to study its metabolic pathways and interactions. The molecular targets and pathways involved include various enzymes and transporters that facilitate the metabolism and excretion of cinnamic acid derivatives .

Comparación Con Compuestos Similares

Cinnamoylglycine: The non-deuterated form of Cinnamoylglycine-d7, used in similar metabolic studies.

Ferulic Acid: Another cinnamic acid derivative with antioxidant properties.

Hippuric Acid: A metabolite of benzoic acid, similar in its role as a urinary biomarker .

Uniqueness: Cinnamoylglycine-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its non-labeled counterparts. This makes it particularly valuable in research settings where precise quantification and tracking are essential .

Propiedades

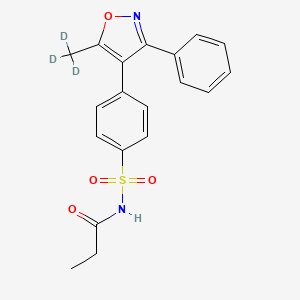

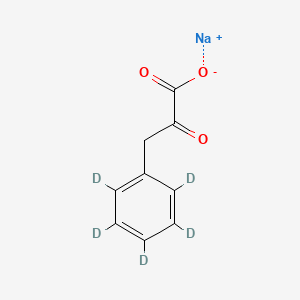

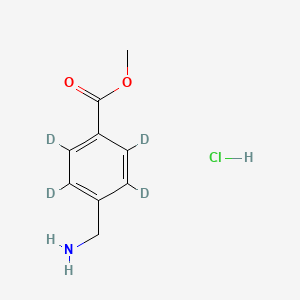

Fórmula molecular |

C11H11NO3 |

|---|---|

Peso molecular |

212.25 g/mol |

Nombre IUPAC |

2-[[(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl]amino]acetic acid |

InChI |

InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/b7-6+/i1D,2D,3D,4D,5D,6D,7D |

Clave InChI |

YAADMLWHGMUGQL-UJMUNGNDSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)NCC(=O)O)/[2H])[2H])[2H] |

SMILES canónico |

C1=CC=C(C=C1)C=CC(=O)NCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)